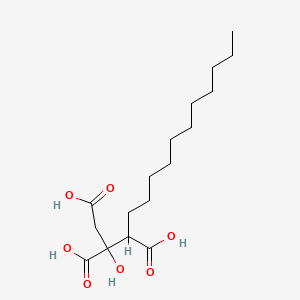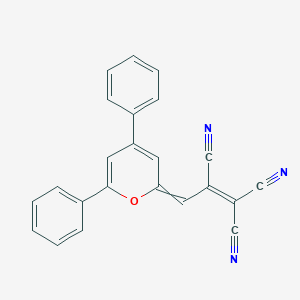
Ethyl 2-azido-3-(3,4-diphenylfuran-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-azido-3-(3,4-diphenylfuran-2-yl)prop-2-enoate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features an azido group, a furan ring, and a conjugated ester, making it an interesting subject for studies in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-azido-3-(3,4-diphenylfuran-2-yl)prop-2-enoate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by an azide ion.
Esterification: The ester group is introduced through esterification reactions, typically involving the reaction of an alcohol with a carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-azido-3-(3,4-diphenylfuran-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring or the ester group.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-azido-3-(3,4-diphenylfuran-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-azido-3-(3,4-diphenylfuran-2-yl)prop-2-enoate involves its interaction with various molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies, where the compound can be used to tag biomolecules selectively.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2-furyl)acrylate: Similar structure but lacks the azido group.
Ethyl 2-azido-3-(2-furyl)prop-2-enoate: Similar structure but with a different substitution pattern on the furan ring.
Uniqueness
Ethyl 2-azido-3-(3,4-diphenylfuran-2-yl)prop-2-enoate is unique due to the presence of both the azido group and the diphenyl-substituted furan ring
Properties
CAS No. |
63874-12-4 |
|---|---|
Molecular Formula |
C21H17N3O3 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
ethyl 2-azido-3-(3,4-diphenylfuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C21H17N3O3/c1-2-26-21(25)18(23-24-22)13-19-20(16-11-7-4-8-12-16)17(14-27-19)15-9-5-3-6-10-15/h3-14H,2H2,1H3 |
InChI Key |
LCZPGIPPFJGDTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C(=CO1)C2=CC=CC=C2)C3=CC=CC=C3)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


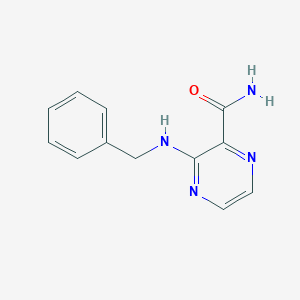



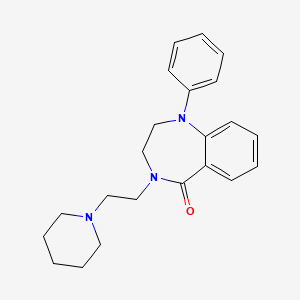
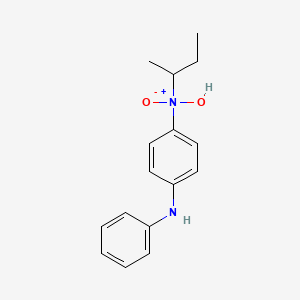

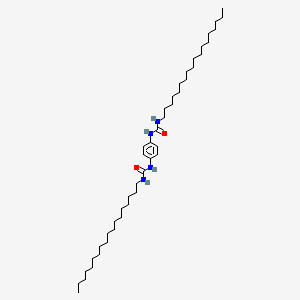
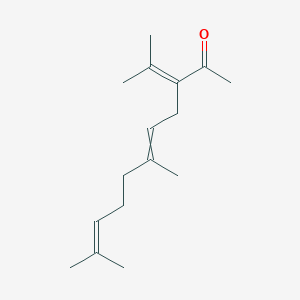
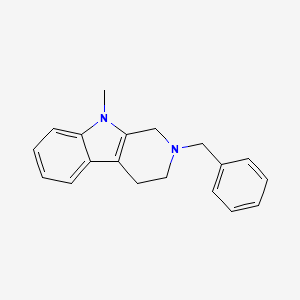
![(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate](/img/structure/B14487162.png)
